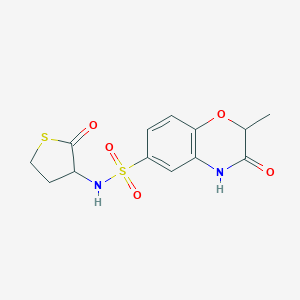
N-(4-bromophenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-fluorobenzenesulfonamide, also known as BFA, is a chemical compound that has been used extensively in scientific research. BFA is a sulfonamide derivative that has a bromo and fluoro substituent on the phenyl ring. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry.
Mechanism of Action
N-(4-bromophenyl)-3-fluorobenzenesulfonamide works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of membrane traffic between the Golgi complex and the endoplasmic reticulum. N-(4-bromophenyl)-3-fluorobenzenesulfonamide binds to ARF and prevents it from interacting with its downstream effectors, leading to the disruption of Golgi structure and function.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of protein secretion, the activation of stress response pathways, and the induction of apoptosis. N-(4-bromophenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-tumor activity in some cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromophenyl)-3-fluorobenzenesulfonamide in lab experiments include its high potency and specificity for ARF, its ability to disrupt the Golgi complex in a reversible manner, and its ease of use. However, N-(4-bromophenyl)-3-fluorobenzenesulfonamide has some limitations, including its potential toxicity to cells and its non-specific effects on other cellular processes.
Future Directions
There are several future directions for research involving N-(4-bromophenyl)-3-fluorobenzenesulfonamide, including the development of more potent and specific ARF inhibitors, the investigation of the role of ARF in other cellular processes, and the use of N-(4-bromophenyl)-3-fluorobenzenesulfonamide in the treatment of cancer. Further research is also needed to understand the mechanism of action of N-(4-bromophenyl)-3-fluorobenzenesulfonamide and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-fluorobenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and produces N-(4-bromophenyl)-3-fluorobenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been widely used in scientific research as a tool to study the Golgi complex, a cellular organelle that plays a crucial role in protein trafficking and sorting. N-(4-bromophenyl)-3-fluorobenzenesulfonamide has been found to disrupt the structure and function of the Golgi complex, leading to the redistribution of Golgi enzymes to the endoplasmic reticulum. This effect has been used to study the mechanism of protein transport and sorting in cells.
properties
Product Name |
N-(4-bromophenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C12H9BrFNO2S |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H |
InChI Key |
YDLCBXSAWLRCDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)


![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)